5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₈H₁₃BrN₄O It is a member of the triazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar chemical properties.
5-Bromo-1H-1,2,4-triazole: Similar structure but lacks the oxolan-2-yl group.
2-(Oxolan-2-yl)ethylamine: Contains the oxolan-2-yl group but lacks the triazole ring
Uniqueness
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the oxolan-2-yl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13BrN4O |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-1-[2-(oxolan-2-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h6H,1-5H2,(H2,10,12) |
InChI Key |
CNBKLFNDOAVPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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